1H and 13C NMR chemical shifts for 1-(4,5-Dichloro-2-methylphenyl)ethanone
1H and 13C NMR chemical shifts for 1-(4,5-Dichloro-2-methylphenyl)ethanone
High-Resolution 1 H and 13 C NMR Characterization of 1-(4,5-Dichloro-2-methylphenyl)ethanone: A Comprehensive Guide to Spectral Assignment
Abstract
For researchers and drug development professionals, the unambiguous structural elucidation of halogenated acetophenone derivatives is a critical quality control step. This whitepaper provides an in-depth technical guide to the Nuclear Magnetic Resonance (NMR) characterization of 1-(4,5-Dichloro-2-methylphenyl)ethanone (CAS: 53803-91-1). By synthesizing empirical additivity rules, quantum mechanical substituent effects, and self-validating experimental protocols, this guide establishes a robust framework for assigning 1 H and 13 C NMR chemical shifts with high confidence.
Chemical Context & Structural Dynamics
1-(4,5-Dichloro-2-methylphenyl)ethanone is a heavily substituted aromatic system utilized as a building block in pharmaceutical synthesis. The molecule features a benzene ring substituted with an acetyl group at C1, a methyl group at C2, and two chlorine atoms at C4 and C5.
The proximity of these functional groups creates complex electronic environments driven by inductive withdrawal (-I) , resonance donation (+R) , and hyperconjugation . Understanding the causality behind these overlapping electronic effects is paramount for accurate spectral interpretation.
Self-Validating NMR Acquisition Protocol
To ensure high-fidelity data, NMR acquisition must not be treated as a passive recording, but as a self-validating system. The following step-by-step methodology guarantees spectral accuracy and reproducibility.
Fig 1: Self-validating NMR acquisition and spectral assignment workflow.
Step-by-Step Methodology
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Sample Preparation: Weigh exactly 20.0 mg of the analyte into a clean glass vial. Dissolve completely in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% (v/v) tetramethylsilane (TMS). The CDCl3 provides a deuterium lock signal, while TMS serves as the internal chemical shift reference (0.00 ppm), a standard practice validated by .
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Tube Loading: Transfer the homogeneous solution into a standard 5 mm precision NMR tube. Ensure the solvent column height is precisely 4.0 to 4.5 cm to optimize magnetic field shimming and prevent vortexing artifacts.
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Instrument Tuning & Matching: Insert the sample into a 400 MHz (or higher) FT-NMR spectrometer. Tune the probe to the exact Larmor frequencies of 1 H (400.13 MHz) and 13 C (100.61 MHz) to maximize the signal-to-noise ratio (SNR).
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Shimming & Locking: Lock the spectrometer to the deuterium resonance of CDCl3 (7.26 ppm). Perform automated gradient shimming (Z1-Z5 axes) until the TMS signal achieves a full-width at half-maximum (FWHM) of < 1.0 Hz.
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1H Acquisition: Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 1.0 s and acquire 16 transients with a spectral width of 12 ppm.
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13C Acquisition: Execute a proton-decoupled 30° pulse sequence (zgpg30) utilizing WALTZ-16 composite pulse decoupling. Set D1 to 2.0 s to account for the slower longitudinal relaxation ( T1 ) of quaternary carbons, and acquire 1024 transients.
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System Validation (Critical): Before proceeding to analysis, process the 1D 1 H spectrum. The protocol is validated only if the TMS peak is at exactly 0.00 ppm, the residual CHCl3 peak is a sharp singlet at 7.26 ppm, and the baseline is flat without phase distortions. If the FWHM of TMS exceeds 1.0 Hz, the magnetic field is inhomogeneous; re-shim and re-acquire.
Mechanistic Causality in 1 H NMR Chemical Shifts
The 1 H NMR spectrum of 1-(4,5-Dichloro-2-methylphenyl)ethanone is remarkably clean due to the para-relationship of the two remaining aromatic protons (H3 and H6), which eliminates complex ortho-coupling patterns.
Fig 2: Electronic and magnetic substituent effects on aromatic protons.
Table 1: 1 H NMR Chemical Shift Assignments
| Position | Predicted Shift (ppm) | Multiplicity | Integration | Assignment Justification & Causality |
| Acetyl-CH 3 | 2.58 | Singlet (s) | 3H | Deshielded by the adjacent electron-withdrawing carbonyl group. |
| Ar-CH 3 (C2) | 2.45 | Singlet (s) | 3H | Benzylic protons, slightly deshielded by the aromatic ring current. |
| Ar-H3 | 7.26 | Singlet (s) | 1H | Shielded by the +I hyperconjugation of the ortho-methyl group. |
| Ar-H6 | 7.81 | Singlet (s) | 1H | Highly deshielded by the magnetic anisotropy of the ortho-acetyl C=O bond. |
The Causality of Aromatic Deshielding
Why does H6 appear significantly further downfield than H3? The answer lies in magnetic anisotropy , as detailed by the [1]. The carbonyl group of the acetyl moiety contains a π -electron system. When placed in the spectrometer's applied magnetic field ( B0 ), these π -electrons circulate, generating an induced local magnetic field. Because the acetyl group tends to adopt a coplanar conformation with the aromatic ring to maximize conjugation, the ortho proton (H6) is forced directly into the deshielding cone of this induced field. Consequently, H6 experiences a stronger net magnetic field and resonates at a higher frequency (~7.81 ppm).
Conversely, H3 is situated ortho to the methyl group. The methyl group is electron-donating via hyperconjugation (+I effect), which increases local electron density. This electron cloud diamagnetically shields H3, counteracting the inductive withdrawal of the adjacent chlorine atom and keeping its resonance closer to the baseline benzene value (~7.26 ppm)[2].
13 C NMR Chemical Shifts and Substituent Additivity
The 13 C NMR spectrum reveals the carbon skeleton. Because 13 C has a low natural abundance (~1.1%), homonuclear coupling is negligible, and WALTZ-16 decoupling removes 1 H- 13 C scalar couplings ( JCH ), resulting in a spectrum of sharp singlets.
Table 2: 13 C NMR Chemical Shift Assignments
| Position | Predicted Shift (ppm) | Carbon Type | Assignment Justification & Empirical Additivity |
| Ar-CH 3 | 20.1 | Primary (CH 3 ) | Typical benzylic methyl carbon shift. |
| Acetyl-CH 3 | 29.5 | Primary (CH 3 ) | Alpha to the highly deshielding carbonyl carbon. |
| Ar-C6 | 127.0 | Tertiary (CH) | Ortho to acetyl, meta to methyl and chlorine. |
| Ar-C3 | 127.8 | Tertiary (CH) | Ortho to methyl, meta to acetyl. |
| Ar-C4 | 132.8 | Quaternary (C) | Directly attached to electronegative chlorine (-I effect). |
| Ar-C5 | 136.1 | Quaternary (C) | Directly attached to electronegative chlorine (-I effect). |
| Ar-C2 | 138.5 | Quaternary (C) | Ipso carbon attached to the methyl group. |
| Ar-C1 | 141.1 | Quaternary (C) | Ipso carbon attached to the acetyl group. |
| C=O | 199.5 | Quaternary (C) | Carbonyl carbon; extreme deshielding due to oxygen electronegativity. |
Note: Aromatic shifts are calculated using standard empirical additivity rules for substituted benzenes, taking into account ipso, ortho, meta, and para substituent increments.
The Role of the Nuclear Overhauser Effect (NOE)
During standard 13 C acquisition with continuous proton decoupling, the Nuclear Overhauser Effect (NOE) artificially enhances the signals of carbons directly attached to protons (Primary and Tertiary carbons). Quaternary carbons (C1, C2, C4, C5, and C=O) lack directly attached protons, receive minimal NOE enhancement, and have much longer relaxation times. Therefore, in the resulting spectrum, the quaternary carbon peaks will appear significantly less intense than the CH and CH 3 peaks. This intensity disparity is a vital diagnostic tool for distinguishing substituted from unsubstituted aromatic carbons.
Advanced 2D Workflows for Unambiguous Assignment
While 1D NMR and additivity rules provide a strong foundational assignment, regulatory submissions in drug development require unambiguous proof of connectivity. This is achieved through a triad of 2D NMR experiments:
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COSY (Correlation Spectroscopy): While less critical here due to the lack of adjacent aromatic protons, COSY confirms the absence of ortho/meta coupling, validating the para-relationship of H3 and H6.
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HSQC (Heteronuclear Single Quantum Coherence): Maps direct 1 H- 13 C single-bond connections. It will definitively link the proton signal at 7.81 ppm to the carbon at 127.0 ppm (C6), and the proton at 7.26 ppm to the carbon at 127.8 ppm (C3).
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HMBC (Heteronuclear Multiple Bond Correlation): The ultimate structural validator. HMBC detects long-range (2-3 bond) 1 H- 13 C couplings. For example, the Acetyl-CH 3 protons (~2.58 ppm) will show a strong 2-bond cross-peak to the Carbonyl C=O (199.5 ppm) and a 3-bond cross-peak to the Ar-C1 quaternary carbon (141.1 ppm), locking the acetyl group's position on the ring unequivocally.
Conclusion
The structural elucidation of 1-(4,5-Dichloro-2-methylphenyl)ethanone relies on a precise understanding of how competing electron-donating (methyl) and electron-withdrawing (acetyl, chloro) groups modulate local magnetic environments. By strictly adhering to self-validating acquisition protocols and leveraging the predictable nature of magnetic anisotropy and hyperconjugation, researchers can achieve highly accurate, publication-ready spectral assignments.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the NMR Routine." Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]
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Oregon State University. "1H NMR Chemical Shifts." Spectroscopy: Structure Determination Database. URL:[Link]
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Chemistry Steps. "NMR Chemical Shift Values Table." Chemistry Steps Analytical Resources. URL:[Link]
